REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH:17]C(=O)C)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:4][CH2:3]1>Cl.O1CCOCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The desired product was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)C1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |